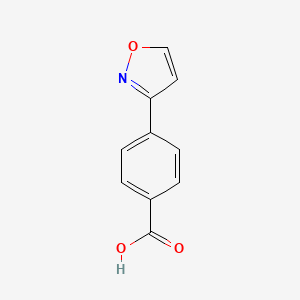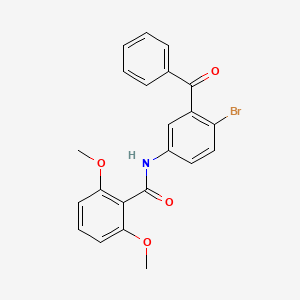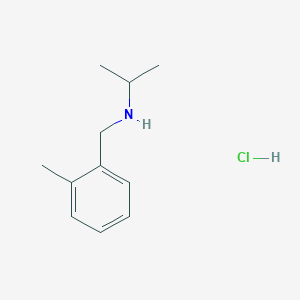
N-(2-Methylbenzyl)-2-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbenzyl)-2-propanamine hydrochloride is an organic compound with the chemical formula C11H17N·HCl. It is a colorless liquid with a sweet fragrance and is often used as an intermediate in organic synthesis. This compound has applications in the fields of medicine and pesticides, and it can be used to synthesize various drugs, dyes, and flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Methylbenzyl)-2-propanamine hydrochloride generally involves the following steps:
Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.
Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain N-(2-methylbenzyl)-2-propanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbenzyl)-2-propanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-Methylbenzyl)-2-propanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of dyes, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-Methylbenzyl)-2-propanamine hydrochloride include:
- N-Benzyl-N-(2-methylbenzyl)amine hydrochloride
- N-(2-Methylbenzyl)propan-2-amine hydrochloride
- Benzimidazole derivatives
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in organic synthesis, medicine, and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance .
Properties
CAS No. |
1158564-36-3; 91338-98-6 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 |
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-7-5-4-6-10(11)3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
AKGSJWCHOWZLEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(C)C.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


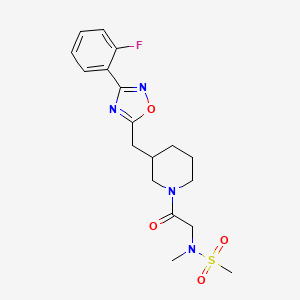
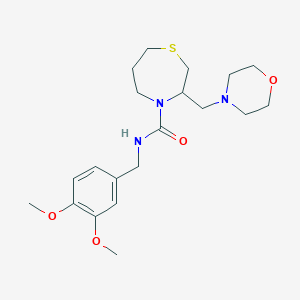
![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)
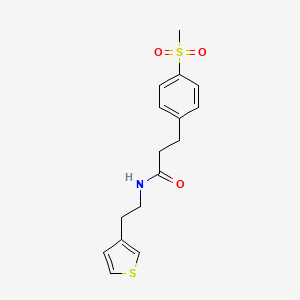
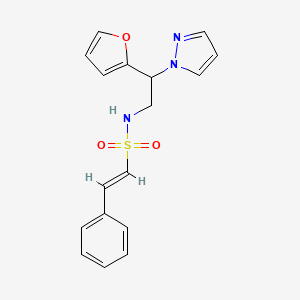
![((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2954164.png)
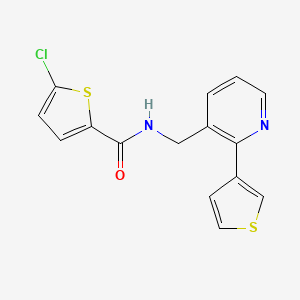
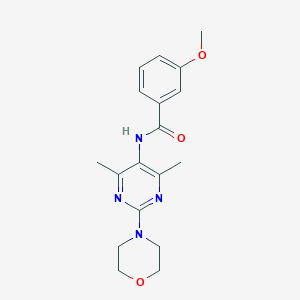
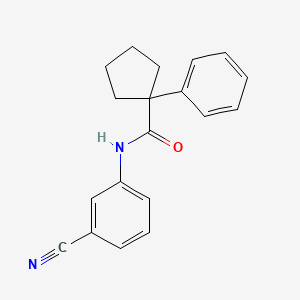
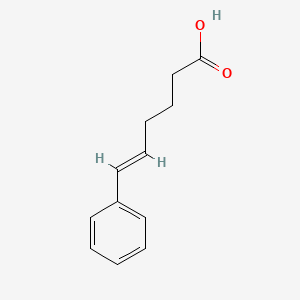
![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)
![ethyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2954172.png)
